3-Methyloxetane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4-2-5-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQHJNIGWOABDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336145 | |

| Record name | 3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-38-6 | |

| Record name | 3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyloxetane CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyloxetane, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, predicted spectral data, and a general experimental protocol for its synthesis.

Chemical Identity

CAS Number: 2167-38-6[1][2][3][4]

Molecular Formula: C₄H₈O

Molecular Weight: 72.11 g/mol [4]

Structure:

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | t | 2H | -OCH₂- (axial) |

| ~4.3 - 4.5 | t | 2H | -OCH₂- (equatorial) |

| ~2.8 - 3.0 | m | 1H | -CH(CH₃)- |

| ~1.3 - 1.4 | d | 3H | -CH₃ |

Note: The chemical shifts for the oxetane ring protons are highly dependent on the ring puckering and can be complex. The values presented are estimates.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~75 - 80 | -OCH₂- |

| ~35 - 40 | -CH(CH₃)- |

| ~20 - 25 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1150 - 1050 | Strong | C-O-C stretch (ether) |

| 980 - 950 | Strong | Oxetane ring vibration |

Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 72 | Moderate | [M]⁺ (Molecular Ion) |

| 57 | High | [M - CH₃]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 42 | Moderate | [C₃H₆]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Note: The fragmentation of ethers can be complex. The predicted fragments are based on common fragmentation pathways for cyclic ethers.[5][6][7][8][9]

Experimental Protocols: Synthesis of 3-Substituted Oxetanes

A common and effective method for the synthesis of the oxetane ring is the intramolecular Williamson ether synthesis.[10][11][12][13][14][15] This involves the cyclization of a 1,3-halohydrin under basic conditions. The following is a general protocol that can be adapted for the synthesis of this compound, starting from a suitable precursor like 1-chloro-3-methyl-3-butanol.

General Procedure for Intramolecular Williamson Ether Synthesis

Materials:

-

1,3-halohydrin precursor (e.g., 1-chloro-3-methyl-3-butanol)

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of the strong base (1.2 equivalents) in the anhydrous aprotic solvent.

-

Addition of Precursor: The 1,3-halohydrin precursor (1.0 equivalent), dissolved in the anhydrous aprotic solvent, is added dropwise to the stirred suspension of the base at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of the quenching solution. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over a drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the desired oxetane.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general synthetic pathway for the formation of a 3-substituted oxetane via an intramolecular Williamson ether synthesis.

References

- 1. This compound | CAS#:2167-38-6 | Chemsrc [chemsrc.com]

- 2. This compound | 2167-38-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C4H8O | CID 529315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GCMS Section 6.13 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. byjus.com [byjus.com]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Methyloxetane: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyloxetane, a four-membered heterocyclic ether, has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties, including its role as a versatile bioisostere, make it a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its application in drug discovery, with a focus on its incorporation into the BACE1 inhibitor, AMG-8718.

Physical and Chemical Properties of this compound

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O | [1] |

| Molecular Weight | 72.11 g/mol | [1] |

| Boiling Point | 59.0 ± 8.0 °C at 760 mmHg | [2] |

| Melting Point | < -50 °C (for the isomer 2-methyloxetane) | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.406 | [2] |

| Flash Point | -19.8 ± 15.3 °C | [2] |

| Solubility | Soluble in chloroform and methanol.[4] The isomer 2-methyloxetane is soluble in water (>= 10 g/100 g at 25 °C) and miscible with aliphatic and aromatic solvents.[3] |

Table 2: Chemical Properties and Descriptors of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2167-38-6 | [1] |

| SMILES | CC1COC1 | [1] |

| InChIKey | VJQHJNIGWOABDZ-UHFFFAOYSA-N | [1] |

| LogP | 0.25 | [2] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Experimental Protocols

Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This protocol describes a general method for the synthesis of oxetanes, which can be adapted for this compound starting from a suitable 1,3-halohydrin.

Materials:

-

3-halo-1-butanol (e.g., 3-chloro-1-butanol)

-

Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the 3-halo-1-butanol in the anhydrous solvent to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Spectroscopic Characterization of this compound

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum. The expected signals are:

-

A multiplet for the methine proton at the 3-position.

-

Multiplets for the methylene protons at the 2- and 4-positions.

-

A doublet for the methyl protons at the 3-position.

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum. The expected signals are:

-

A signal for the methine carbon at the 3-position.

-

Signals for the methylene carbons at the 2- and 4-positions.

-

A signal for the methyl carbon at the 3-position.

-

2.2.2. Infrared (IR) Spectroscopy

Sample Preparation:

-

Acquire the IR spectrum of a neat film of this compound between two salt plates (e.g., NaCl or KBr).

Expected Absorptions:

-

C-H stretching vibrations of the alkyl groups.

-

C-O-C stretching vibration of the ether linkage, characteristic of the oxetane ring.

Role of this compound in Drug Discovery: The Case of AMG-8718

The this compound moiety is a valuable building block in drug design, often used as a bioisostere for gem-dimethyl or carbonyl groups.[2][6][7] This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability. A notable example of its application is in the development of the BACE1 inhibitor, AMG-8718.[8][9]

BACE1 Signaling Pathway and Inhibition by AMG-8718

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[9] The accumulation of these peptides is a hallmark of Alzheimer's disease. AMG-8718 is a potent inhibitor of BACE1, and the this compound group plays a crucial role in its binding and overall properties.[8][9]

Experimental Workflow for Characterizing BACE1 Inhibitors

The development of BACE1 inhibitors like AMG-8718 involves a series of in vitro assays to determine their potency, selectivity, and potential off-target effects.

Role of this compound as a Bioisostere in AMG-8718

In the optimization of the lead compound that led to AMG-8718, the this compound moiety was introduced as a bioisosteric replacement for other groups to improve the overall drug-like properties. This strategic modification aimed to balance potency, selectivity, and pharmacokinetic parameters.

Conclusion

This compound is a valuable and versatile building block for chemists in both academic and industrial settings. Its distinct physical and chemical properties, coupled with its proven utility as a bioisostere in drug discovery, underscore its importance. The successful incorporation of the this compound moiety into advanced drug candidates like AMG-8718 highlights its potential to address key challenges in medicinal chemistry, including the optimization of potency, selectivity, and pharmacokinetic profiles. The experimental protocols and workflows detailed in this guide provide a practical framework for the synthesis, characterization, and application of this important heterocyclic compound. Further exploration of this compound and its derivatives is poised to yield new innovations in both materials science and the development of novel therapeutics.

References

- 1. This compound | C4H8O | CID 529315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. adooq.com [adooq.com]

- 4. Small molecule inhibits BACE1 activity by a dual mechanism confirmed by simulations-based study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1): identification of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

3-Methyloxetane structure and molecular formula

An In-depth Technical Guide to 3-Methyloxetane: Structure, Properties, and Synthesis

Introduction

This compound is a heterocyclic organic compound featuring a four-membered ring containing one oxygen atom and a methyl group at the 3-position. The strained oxetane ring is a key structural motif in various natural products and has garnered significant interest in medicinal chemistry and materials science. Its unique properties, including its role as a polar, aprotic building block and its ability to undergo ring-opening polymerization, make it a valuable synthon for drug development professionals and researchers. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental protocols.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its specific arrangement of atoms and chemical bonds. Its structure consists of a saturated four-membered ether ring (oxetane) substituted with a methyl group.

Molecular Formula: C₄H₈O[1][2]

IUPAC Name: this compound[2]

Synonyms: Oxetane, 3-methyl-; 3-Methyl-oxacyclobutan; 3-Methyl-oxetan[1]

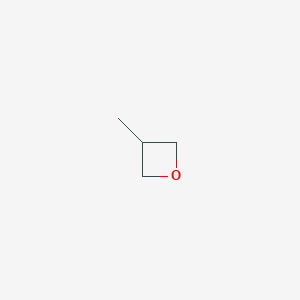

Chemical Structure Diagram

Caption: 2D chemical structure of this compound.

Chemical Identifiers

For unambiguous identification in databases and literature, a standardized set of identifiers is used.

| Identifier | Value | Source |

| CAS Number | 2167-38-6 | [2] |

| Molecular Weight | 72.11 g/mol | [2][3] |

| Exact Mass | 72.057514874 Da | [2] |

| InChI | InChI=1S/C4H8O/c1-4-2-5-3-4/h4H,2-3H2,1H3 | [2] |

| InChIKey | VJQHJNIGWOABDZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1COC1 | [1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and prediction of its behavior in biological systems.

| Property | Value | Source |

| Density | 0.9 ± 0.1 g/cm³ | [1][4] |

| Boiling Point | 59.0 ± 8.0 °C at 760 mmHg | [1][4] |

| Flash Point | -19.8 ± 15.3 °C | [1][4] |

| Vapor Pressure | 217.5 ± 0.1 mmHg at 25°C | [1] |

| Refractive Index | 1.406 | [1][4] |

| LogP | 0.25 | [1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are protocols for the synthesis of a key this compound precursor and its subsequent characterization.

Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

The synthesis of 3-substituted oxetanes often begins with precursors like 1,1,1-tris(hydroxymethyl)ethane (TME). The following protocol describes the synthesis of 3-hydroxymethyl-3-methyloxetane (HMMO), a common intermediate.[5]

Objective: To synthesize HMMO via cyclization and decarboxylation of an intermediate cyclic carbonate.

Materials:

-

1,1,1-tris(hydroxymethyl)ethane (TME)

-

Diethyl carbonate

-

Sodium methoxide (catalyst)

-

Toluene (solvent)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Carbonate Formation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve TME in toluene. Add a catalytic amount of sodium methoxide.

-

Add diethyl carbonate to the mixture. Heat the reaction mixture to reflux (approximately 110-120°C) to drive the transesterification reaction, forming the corresponding cyclic carbonate. Ethanol is removed as a byproduct.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding dilute hydrochloric acid until the pH is neutral.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude cyclic carbonate.

-

Decarboxylation: The crude cyclic carbonate is placed in a distillation apparatus. Heat the material to approximately 160°C.[5] The carbonate will undergo thermal decomposition, releasing carbon dioxide and forming HMMO.

-

The product, HMMO, is distilled directly from the reaction mixture as it forms.

-

Purification: The collected distillate can be further purified by fractional distillation under reduced pressure to yield pure 3-hydroxymethyl-3-methyloxetane.

Spectroscopic Characterization Protocol (NMR)

Objective: To confirm the structure of the synthesized product using ¹H NMR spectroscopy.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to confirm the presence of the methyl group, the oxetane ring protons, and the hydroxymethyl group, matching them to expected values from literature or predictive software.

Synthetic Workflow and Logical Relationships

The synthesis of functionalized oxetanes is a multi-step process. The following diagram illustrates a generalized workflow for the synthesis and purification of a 3-substituted oxetane, such as HMMO.

Caption: Generalized workflow for the synthesis of 3-hydroxymethyl-3-methyloxetane.

References

- 1. This compound | CAS#:2167-38-6 | Chemsrc [chemsrc.com]

- 2. This compound | C4H8O | CID 529315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound 529315: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 4. echemi.com [echemi.com]

- 5. US6037483A - Solvent-free process for the preparation of mono-substituted fluorinated oxetane monomers - Google Patents [patents.google.com]

Synthesis of 3-Substituted Oxetanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity and metabolic stability, make it an attractive bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 3-substituted oxetanes, complete with detailed experimental protocols, comparative data, and visual workflows to aid researchers in their drug discovery and development endeavors.

Core Synthetic Strategies

The synthesis of the strained four-membered oxetane ring can be challenging, but several robust methods have been established. The primary approaches include intramolecular cyclizations, photochemical cycloadditions, and functionalization of pre-formed oxetane rings.

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and widely used method for constructing the oxetane ring from a 1,3-halohydrin or a related precursor with a leaving group at the 3-position.[3] This SN2 reaction is typically mediated by a base and proceeds with inversion of configuration at the carbon bearing the leaving group.

Experimental Workflow: Intramolecular Williamson Ether Synthesis

Caption: General workflow for the synthesis of 3-substituted oxetanes via intramolecular Williamson etherification of 1,3-diols.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[4][5] This method is particularly useful for the synthesis of structurally diverse and complex oxetanes, including spirocyclic systems. The reaction is typically carried out by irradiating a solution of the reactants with UV light.

Logical Relationship: Paternò-Büchi Reaction

Caption: Key steps in the synthesis of 3-substituted oxetanes using the Paternò-Büchi reaction.

Synthesis from Oxetan-3-one

Commercially available oxetan-3-one is a versatile starting material for the synthesis of a wide variety of 3-substituted and 3,3-disubstituted oxetanes. The carbonyl group can undergo a range of standard transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, to introduce diverse functionalities at the 3-position.[6]

Experimental Workflow: Derivatization of Oxetan-3-one

Caption: Synthetic pathways for 3-substituted oxetanes starting from oxetan-3-one.

Quantitative Data Summary

The choice of synthetic method often depends on the desired substitution pattern and the availability of starting materials. The following tables summarize typical yields for the synthesis of 3-substituted oxetanes via the core methods described above.

Table 1: Williamson Ether Synthesis of 3-Substituted Oxetanes

| Substrate (1,3-Diol Derivative) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Phenyl-1,3-propanediol (as monotosylate) | NaH | THF | rt | 75 | [3] |

| 2,2-Dimethyl-1,3-propanediol (as monotosylate) | NaH | DMF | 60 | 82 | [3] |

| 1-Cyclohexyl-1,3-propanediol (as monobrosylate) | KHMDS | THF | 0 to rt | 88 | [3] |

Table 2: Paternò-Büchi Reaction for the Synthesis of 3-Substituted Oxetanes

| Carbonyl Compound | Alkene | Solvent | Irradiation Wavelength (nm) | Yield (%) | Reference |

| Acetone | 2-Methyl-2-butene | Neat | > 290 | 70 | [4] |

| Benzaldehyde | Furan | Benzene | > 300 | 65 | [5] |

| Acetophenone | 1,1-Dimethoxyethene | Acetonitrile | 350 | 85 | [4] |

Table 3: Synthesis of 3-Substituted Oxetanes from Oxetan-3-one

| Reaction Type | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Grignard Reaction | Phenylmagnesium bromide | THF | 0 to rt | 90 | [2] |

| Wittig Reaction | Methyltriphenylphosphonium bromide / n-BuLi | THF | -78 to rt | 78 | [6] |

| Reductive Amination | Benzylamine, NaBH(OAc)₃ | Dichloromethane | rt | 85 | [6] |

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic transformations discussed.

Protocol 1: Synthesis of 3-Phenyloxetane via Williamson Ether Synthesis

Materials:

-

1-Phenyl-1,3-propanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Monotosylation of 1-Phenyl-1,3-propanediol:

-

Dissolve 1-phenyl-1,3-propanediol (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) followed by the portion-wise addition of TsCl (1.1 eq).

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude monotosylate.

-

-

Intramolecular Cyclization:

-

Wash NaH (1.5 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of the crude monotosylate in anhydrous THF dropwise to the NaH suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-phenyloxetane.

-

Protocol 2: Synthesis of 2,2-Dimethyl-3-phenyloxetane via Paternò-Büchi Reaction

Materials:

-

Benzaldehyde

-

2-Methyl-2-butene

-

Benzene

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a quartz photoreactor tube, dissolve benzaldehyde (1.0 eq) and 2-methyl-2-butene (5.0 eq) in benzene.

-

Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

-

-

Photochemical Reaction:

-

Irradiate the reaction mixture with a high-pressure mercury lamp (>300 nm) for 24 hours while maintaining the temperature at 20 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

-

Purify the crude product by flash column chromatography on silica gel to afford 2,2-dimethyl-3-phenyloxetane.

-

Protocol 3: Synthesis of 3-Hydroxy-3-phenyloxetane from Oxetan-3-one

Materials:

-

Oxetan-3-one

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reaction:

-

To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C, add phenylmagnesium bromide (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-hydroxy-3-phenyloxetane.

-

Applications in Drug Discovery

The incorporation of the 3-substituted oxetane motif has been shown to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][7] For instance, replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility and metabolic stability while maintaining or improving biological activity.[1] The oxetane ring has been successfully integrated into a variety of therapeutic agents, including kinase inhibitors and central nervous system drugs.[5][8][9] The synthetic methodologies outlined in this guide provide a robust toolkit for medicinal chemists to explore the chemical space of 3-substituted oxetanes in their drug discovery programs.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

ring-opening polymerization of 3-Methyloxetane

An In-Depth Technical Guide to the Ring-Opening Polymerization of 3-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, are a significant class of monomers in polymer chemistry. Their ring-opening polymerization (ROP) yields polyethers with a range of desirable properties, including thermal stability and a flexible backbone, making them suitable for various applications, from energetic binders to biomedical materials. This compound, in particular, serves as a fundamental substituted oxetane monomer, and understanding its polymerization behavior is crucial for designing advanced polyether-based materials. This technical guide provides a comprehensive overview of the core principles of this compound polymerization, focusing on the primary mechanisms, experimental protocols, and key quantitative data.

Core Polymerization Mechanisms

The polymerization of this compound and its derivatives can proceed through several mechanisms, primarily cationic and anionic pathways. The choice of initiator and reaction conditions dictates the prevailing mechanism and significantly influences the properties of the resulting polymer, such as molecular weight, polydispersity, and microstructure.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is the most common and efficient method for polymerizing oxetanes.[1] The process is typically initiated by Lewis acids or Brønsted acids, which generate a cationic active center that propagates the polymerization.

Mechanism:

The CROP of oxetanes generally follows an SN2 mechanism, involving the nucleophilic attack of a monomer on the active propagating species, which is a tertiary oxonium ion.[2] The process can be broken down into three key stages: initiation, propagation, and termination/chain transfer.

-

Initiation: An initiator, such as boron trifluoride etherate (BF₃·OEt₂), reacts with a co-initiator (e.g., water or an alcohol like 1,4-butanediol) to form a protonic acid that protonates the oxygen atom of the oxetane ring, creating a secondary oxonium ion. This is rapidly converted to a more stable tertiary oxonium ion by reaction with another monomer molecule.[3][4]

-

Propagation: The polymerization proceeds by the nucleophilic attack of the oxygen atom of an incoming monomer on one of the α-carbon atoms of the tertiary oxonium ion at the growing chain end. This regenerates the tertiary oxonium ion, allowing for the sequential addition of monomer units.[5]

-

Termination and Chain Transfer: Termination can occur through various pathways, including reaction with counter-ions or impurities. Chain transfer to the polymer can also occur, leading to branched structures. In the case of hydroxyl-substituted oxetanes, intramolecular chain transfer can lead to the formation of cyclic fragments.[6]

Logical Relationship: Cationic Polymerization Pathway

References

mechanism of cationic ring-opening polymerization

An In-Depth Technical Guide to the Mechanism of Cationic Ring-Opening Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic ring-opening polymerization (CROP) is a powerful chain-growth polymerization technique used to synthesize a wide variety of polymers from cyclic monomers. This method is particularly valuable for creating polymers with unique properties such as biodegradability, biocompatibility, and enhanced thermal stability, making it highly relevant in the fields of materials science, biomedicine, and drug delivery. The polymerization is initiated by a cationic species and proceeds through the opening of a strained ring system. This guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols associated with CROP.

Core Principles

The driving force behind CROP is often the relief of ring strain in the cyclic monomer. Monomers with significant ring strain, such as epoxides, are highly reactive in this process. The polymerization proceeds through three main stages: initiation, propagation, and termination.

Initiation

Initiation is the first step where a cationic initiator reacts with a monomer to form a reactive cationic species.[1] This process can be achieved through various initiators, including Brønsted acids, Lewis acids, and carbenium ions. The choice of initiator is crucial as it influences the polymerization rate and the properties of the final polymer.

Propagation

During propagation, the reactive cationic center at the end of the growing polymer chain attacks another cyclic monomer. This leads to the opening of the ring and the addition of the monomer unit to the polymer chain, regenerating the active cationic center at the new chain end. This process repeats, allowing the polymer chain to grow.

Termination

Termination is the final step where the active cationic center is neutralized, ceasing the growth of the polymer chain. This can occur through various mechanisms, including reaction with a nucleophile, chain transfer to a monomer or polymer, or combination with a counter-ion.

Monomers for Cationic Ring-Opening Polymerization

A variety of cyclic monomers are susceptible to CROP, primarily those containing a heteroatom such as oxygen, nitrogen, or sulfur. The reactivity of these monomers is largely dependent on their ring strain.

| Monomer Class | Examples | Ring Strain (kJ/mol) |

| Cyclic Ethers | Oxiranes (Epoxides) | ~116 |

| Oxetanes | ~105 | |

| Tetrahydrofuran (THF) | ~23 | |

| Lactones | β-Propiolactone | High |

| δ-Valerolactone | Moderate | |

| ε-Caprolactone | Low | |

| Lactams | β-Lactams | High |

| ε-Caprolactam | Low | |

| Cyclic Imino Ethers | 2-Oxazolines | Moderate |

| 2-Oxazines | Moderate |

Initiators for Cationic Ring-Opening Polymerization

The selection of an appropriate initiator system is critical for controlling the polymerization process. Initiators can be broadly classified into several categories:

| Initiator Type | Examples | Counter-ion | Characteristics |

| Brønsted Acids | HClO₄, H₂SO₄, CF₃SO₃H | ClO₄⁻, HSO₄⁻, CF₃SO₃⁻ | Strong acids that can directly protonate the monomer. |

| Lewis Acids | BF₃, AlCl₃, SnCl₄ | [BF₃OH]⁻, [AlCl₃OH]⁻, [SnCl₄OH]⁻ | Require a co-initiator (e.g., water, alcohol) to generate the initiating species. |

| Carbenium Ion Salts | Trityl (Ph₃C⁺), Tropylium (C₇H₇⁺) | SbF₆⁻, PF₆⁻ | Stable carbocations that directly initiate polymerization. |

| Onium Ion Salts | Trialkyloxonium (R₃O⁺) | BF₄⁻, SbCl₆⁻ | Pre-formed active species that offer good control over initiation. |

| Photoinitiators | Diaryliodonium salts, Triarylsulfonium salts | SbF₆⁻, PF₆⁻ | Generate a strong Brønsted acid upon UV irradiation. |

Quantitative Data on Cationic Ring-Opening Polymerization

The kinetics of CROP are influenced by factors such as the monomer, initiator, solvent, and temperature. The following tables summarize key kinetic data for the polymerization of various monomers with different initiator systems.

Table 1: Kinetic Data for the Cationic Ring-Opening Polymerization of Tetrahydrofuran (THF)

| Initiator System | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) | k_i (L mol⁻¹ s⁻¹) | Reference |

| EtOSO₂F | 0 | 0.66 x 10⁻³ | - | [1] |

| EtOSO₂Cl | 0 | 1.4 x 10⁻³ | - | [1] |

| EtOSO₂CF₃ | 0 | 1.7 x 10⁻³ | - | [1] |

| Et₃O⁺BF₄⁻ | 0 | - | ~2.0 x 10⁻² | [1] |

k_p = rate constant of propagation; k_i = rate constant of initiation

Table 2: Polymerization Data for the Ring-Opening Polymerization of ε-Caprolactone (ε-CL)[2][3]

| Initiator | [M]/[I] | Time (h) | Conversion (%) | M_n (GPC) ( g/mol ) | Đ (M_w/M_n) |

| 4a (Nb-based) | 100 | 24 | 95 | 11,200 | 1.15 |

| 4b (Ta-based) | 100 | 24 | 98 | 11,500 | 1.12 |

| 4a (Nb-based) | 200 | 48 | 92 | 21,800 | 1.20 |

| 4b (Ta-based) | 200 | 48 | 96 | 22,500 | 1.18 |

[M]/[I] = Monomer to initiator ratio; M_n = Number-average molecular weight; Đ = Dispersity

Table 3: Kinetic Data for the Cationic Photopolymerization of Phenyl Glycidyl Ether

| Photoinitiator | Temperature (°C) | k_t (min⁻¹) | Activation Energy (kJ/mol) | Reference |

| IPB | 50 | 0.027 | 85 | [2] |

| IPB | 60 | 0.033 | 85 | [2] |

| IHA | 50 | 0.041 | 70 | [2] |

| IHA | 60 | 0.068 | 70 | [2] |

k_t = rate constant of termination; IPB = (Tolycumyl)iodonium tetrakis(pentafluorophenyl)borate; IHA = Diaryliodonium hexafluoroantimonate

Signaling Pathways and Experimental Workflows

Mechanism of Cationic Ring-Opening Polymerization

References

3-Methyloxetane as a Monomer for Polyethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyloxetane as a monomer for the synthesis of polyethers. It covers the fundamental principles of its polymerization, the physicochemical properties of the resulting polymers, and their emerging applications in the biomedical field, particularly in drug delivery systems. Detailed experimental protocols, quantitative data, and process visualizations are included to support researchers in this field.

Introduction to Poly(this compound)

Polyethers derived from oxetane monomers are a class of polymers that have garnered significant interest due to their versatile properties and potential for functionalization. This compound, a four-membered cyclic ether, serves as a fundamental building block for the synthesis of poly(this compound), a polyether with a repeating unit that features a methyl side group. The presence of this methyl group influences the polymer's solubility, thermal properties, and stereochemistry. The polymer backbone can be further modified, making it an attractive scaffold for various applications, including the development of advanced drug delivery systems.

The primary method for the synthesis of poly(this compound) is cationic ring-opening polymerization (CROP), which allows for control over the polymer's molecular weight and architecture. The resulting polyethers can be designed to be linear or branched, and their terminal groups can be tailored for subsequent conjugation with therapeutic agents or targeting moieties.

Synthesis of Poly(this compound)

The polymerization of this compound is predominantly achieved through cationic ring-opening polymerization (CROP). This method involves the use of a cationic initiator to open the strained oxetane ring, leading to the formation of a propagating polymer chain.

Cationic Ring-Opening Polymerization (CROP)

The mechanism of CROP for oxetanes involves three main steps: initiation, propagation, and termination. A common initiator for this process is boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction temperature plays a crucial role in determining the degree of branching in the resulting polymer.[1]

Initiation: The Lewis acid catalyst (e.g., BF₃) activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack.

Propagation: The activated monomer is attacked by another monomer molecule, leading to the opening of the ring and the extension of the polymer chain.

Termination: The polymerization is typically terminated by the addition of a quenching agent, such as ethanol or water.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and modification of polyoxetanes.

Protocol 1: Synthesis of Poly(3-azidomethyl-3-methyloxetane)

This protocol describes the synthesis of a functionalized polyoxetane that can be used for click chemistry applications.

-

Monomer Synthesis: 3-Hydroxymethyl-3-methyloxetane is first synthesized, followed by conversion to 3-methoxytosyl-3-methyloxetane and subsequent reaction with sodium azide to yield 3-azidomethyl-3-methyloxetane (AMMO).[2]

-

Polymerization:

-

In a reaction flask, AMMO is dissolved in a suitable solvent such as dichloromethane.[2]

-

An initiator system, for example, boron trifluoride etherate (BF₃·OEt₂) and a co-initiator like 1,4-butanediol, is added.[2]

-

The reaction is allowed to proceed at a controlled temperature. The molecular weight can be controlled by adjusting the monomer to initiator ratio.[3][4]

-

The polymerization is terminated by adding a quenching agent.

-

The resulting polymer, poly(3-azidomethyl-3-methyloxetane) (PAMMO), is then purified, for instance, by precipitation in a non-solvent like methanol.

-

Protocol 2: General Procedure for Cationic Polymerization of a Substituted Oxetane

This protocol provides a general workflow for the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyloxetane).[1]

-

A three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with dichloromethane and an initiator core molecule like 1,1,1-tris(hydroxymethyl)propane (TMP).[1]

-

The reaction vessel is degassed with nitrogen.

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) is added via syringe, and the mixture is heated (e.g., to 70 °C).[1]

-

The monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), is added dropwise.[1]

-

After the reaction period, the polymerization is quenched with ethanol.[1]

-

The polymer is isolated by precipitation in a cold non-solvent such as diethyl ether and dried under vacuum.[1]

Physicochemical Properties and Characterization

The properties of poly(this compound) are influenced by its molecular weight, polydispersity, and degree of branching. These characteristics are determined by the polymerization conditions and can be analyzed using various techniques.

Data Presentation

The following tables summarize the key quantitative data for poly(this compound) and its derivatives.

| Polymer | Monomer(s) | Initiator System | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C, 5% weight loss) | Reference(s) |

| Poly(3-ethyl-3-hydroxymethyloxetane) | 3-Ethyl-3-hydroxymethyloxetane | TMP/BF₃·OEt₂ | 714 - 5942 | 1.77 - 3.75 | - | - | [1] |

| Poly(3-azidomethyl-3-methyloxetane) | 3-Azidomethyl-3-methyloxetane | - | - | - | 40.3 | - | [5] |

| Copolymer of AMMO and THF | 3-Azidomethyl-3-methyloxetane and THF | 1,4-butanediol/BF₃·OEt₂ | Controllable | Narrow | -59.2 | 264.1 | [5] |

Table 1: Molecular Weight and Thermal Properties of Polyoxetanes.

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermal properties of poly(this compound).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the degree of branching, and analyze end-groups.[1][3][6]

-

Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7][8][9]

-

Differential Scanning Calorimetry (DSC): DSC is employed to measure thermal transitions, such as the glass transition temperature (Tg).[10][11][12][13]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer and determine its decomposition temperature (Td).[10][11][12][13][14]

Applications in Drug Delivery

Polyoxetanes are emerging as promising materials for drug delivery applications due to their biocompatibility and the ease with which their properties can be tailored. They can be formulated into nanoparticles or micelles to encapsulate therapeutic agents, or they can be used as carriers for covalently conjugated drugs.

Drug Conjugation

Functionalized polyoxetanes, such as those with azide or alkyne pendant groups, are ideal platforms for drug conjugation via "click" chemistry.[15][16][17] This approach offers high efficiency and selectivity, allowing for the controlled attachment of drugs, targeting ligands, and imaging agents.

Protocol 3: Click Chemistry Conjugation of Camptothecin to a Polyoxetane Carrier

This protocol outlines the conjugation of the anticancer drug camptothecin (CPT) to a polyoxetane backbone.[15][16]

-

CPT Modification: Camptothecin is first modified with a linker containing an azide group, such as 6-azidohexanoic acid, to form CPT-azide.[15][16]

-

Polymer Synthesis: A polyoxetane with pendant alkyne groups is synthesized.

-

Click Reaction: The CPT-azide is then "clicked" onto the alkyne-functionalized polyoxetane using a copper(I) catalyst.[15][16]

-

PEGylation: To enhance water solubility and biocompatibility, methoxypolyethylene glycol (mPEG)-azide can be subsequently clicked onto the remaining alkyne groups on the polymer backbone.[15][16]

-

Purification: The final polymer-drug conjugate is purified to remove unreacted components.

Drug Release

The release of drugs from polyoxetane-based carriers can be controlled by the nature of the linkage between the drug and the polymer. For encapsulated drugs, release is often governed by diffusion and polymer degradation. For conjugated drugs, the cleavage of a linker, which can be designed to be sensitive to specific physiological conditions (e.g., pH, enzymes), dictates the release rate.

Protocol 4: In Vitro Drug Release Study

-

Preparation of Release Medium: A buffer solution mimicking physiological conditions (e.g., phosphate-buffered saline, pH 7.4) is prepared.

-

Sample Incubation: A known amount of the drug-loaded nanoparticles or polymer-drug conjugate is dispersed in the release medium.

-

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

-

Drug Quantification: The concentration of the released drug in the aliquots is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: The cumulative percentage of drug released is plotted against time to determine the release profile and kinetics.

Biocompatibility and Cytotoxicity

For any drug delivery system, biocompatibility is a critical parameter. Studies have shown that polyoxetane-based carriers can be rendered biocompatible, often through PEGylation, which reduces immunogenicity and improves circulation time.[17] In vitro cytotoxicity assays, such as the MTT assay, are used to evaluate the toxicity of the polymer carrier and the polymer-drug conjugate on relevant cell lines.[18] Water-soluble CPT-polyoxetane conjugates have demonstrated dose-dependent cytotoxicity to human glioma cells, indicating their potential as effective anticancer drug delivery systems.[15][16]

Conclusion

This compound is a valuable monomer for the synthesis of functional polyethers with significant potential in biomedical applications. The ability to control the polymer architecture and to readily introduce functional groups makes poly(this compound) and its derivatives highly attractive as scaffolds for the development of advanced drug delivery systems. Further research into the in vivo behavior of these polymers and the optimization of drug release profiles will be crucial for their translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Shell Cross-Linked Polymeric Micelles as Camptothecin Nanocarriers for Anti-HCV Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. radtech.org [radtech.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. youtube.com [youtube.com]

- 14. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of water-soluble camptothecin-polyoxetane conjugates via click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Water Soluble Camptothecin-Polyoxetane Conjugates via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US9421276B2 - Clickable polyoxetane carrier for drug delivery - Google Patents [patents.google.com]

- 18. The synthesis and development of poly(ε-caprolactone) conjugated polyoxyethylene sorbitan oleate-based micelles for curcumin drug release: an in vitro study on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Lewis Basicity of the Oxetane Ring: A Technical Guide for Drug Development Professionals

An in-depth exploration of the fundamental Lewis basicity of the oxetane ring, its quantification, and its strategic application in medicinal chemistry.

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery. Its unique combination of properties—small size, polarity, and a distinct three-dimensional geometry—allows for the fine-tuning of the physicochemical characteristics of drug candidates. A key feature underpinning the utility of the oxetane ring is its pronounced Lewis basicity. This technical guide provides a comprehensive overview of the Lewis basicity of the oxetane core, detailing its theoretical basis, experimental and computational quantification, and its practical implications for researchers, scientists, and drug development professionals.

The Origin of Oxetane's Lewis Basicity

The Lewis basicity of the oxetane ring originates from the lone pairs of electrons on the oxygen atom. The strained C–O–C bond angle, approximately 90.2°, exposes these lone pairs, making them readily available for interaction with Lewis acids, including proton donors in hydrogen bonds.[1] This structural feature confers upon oxetane the ability to act as a potent hydrogen-bond acceptor and a competent Lewis base.[1][2]

The ring strain of oxetane (approximately 25.5 kcal/mol) is a significant factor contributing to its enhanced basicity compared to less strained cyclic ethers like tetrahydrofuran (THF) (ring strain ≈ 5.6 kcal/mol).[3] This increased basicity is a critical consideration in its application as a bioisosteric replacement for other functional groups in drug candidates.

Quantitative Measures of Oxetane's Lewis Basicity

Quantifying the Lewis basicity of the oxetane ring is crucial for predicting its influence on molecular properties. Several parameters are used to define Lewis basicity, both in the gas phase and in solution.

Table 1: Quantitative Lewis Basicity Parameters for Oxetane and Comparative Ethers

| Parameter | Oxetane | Tetrahydrofuran (THF) | Diethyl Ether | Method |

| Proton Affinity (PA) | 801.3 kJ/mol | 820.9 kJ/mol | 837.2 kJ/mol | Gas-Phase Measurement |

| Kamlet-Taft β Value | Not Experimentally Determined | 0.55 | 0.47 | Solvatochromic Shift |

| Enthalpy of Complexation with BF₃ | Not Experimentally Determined | -90.4 kJ/mol | -78.8 kJ/mol | Calorimetry |

Experimental and Computational Protocols for Determining Lewis Basicity

A variety of experimental and computational techniques are employed to quantify the Lewis basicity of molecules like oxetane.

Gas-Phase Basicity: Proton Affinity Measurement

Gas-phase basicity is an intrinsic measure of a molecule's ability to accept a proton in the absence of solvent effects. It is experimentally determined as the negative of the enthalpy change for the protonation reaction.

Experimental Protocol: Ion Cyclotron Resonance (ICR) Mass Spectrometry

-

Ion Generation and Trapping: Oxetane molecules are introduced into a high-vacuum chamber and ionized. The resulting ions are trapped in a strong magnetic and electric field.

-

Proton Transfer Reaction: A known proton donor with a similar or slightly lower proton affinity is introduced into the chamber, allowing for proton transfer equilibrium to be established with the trapped oxetane ions.

-

Equilibrium Constant Determination: The relative abundances of the protonated oxetane and the deprotonated reference compound are measured at equilibrium.

-

Gibbs Free Energy Calculation: The equilibrium constant is used to calculate the Gibbs free energy change for the proton transfer reaction.

-

Proton Affinity Calculation: By knowing the proton affinity of the reference compound, the proton affinity of oxetane can be determined.

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

-

Geometry Optimization: The geometries of the neutral oxetane molecule and its protonated form (oxetanium ion) are optimized using high-level quantum chemical methods (e.g., CCSD(T) or DFT with a suitable functional like B3LYP) and a large basis set (e.g., aug-cc-pVTZ).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: The electronic energies of the optimized structures are calculated.

-

Proton Affinity Calculation: The proton affinity is calculated as the difference in the electronic energies of the neutral and protonated species, corrected for the difference in their zero-point vibrational energies.

Hydrogen Bond Acceptor Ability: Kamlet-Taft β Parameter

The Kamlet-Taft β parameter is a measure of a solvent's hydrogen bond acceptor (HBA) basicity, determined by observing the solvatochromic shift of specific probe dyes.

Experimental Protocol: UV-Vis Spectroscopy

-

Probe Dye Selection: A pair of solvatochromic dyes, one that is a good hydrogen bond donor (e.g., 4-nitroaniline) and one that is not (e.g., N,N-diethyl-4-nitroaniline), are used.

-

Sample Preparation: Solutions of each dye are prepared in oxetane and a series of reference solvents with known β values.

-

UV-Vis Spectra Acquisition: The UV-Vis absorption spectra of the dye solutions are recorded, and the wavelength of maximum absorbance (λ_max) for each is determined.

-

Calculation of Solvatochromic Shift: The difference in the wavenumber of maximum absorbance (ν_max) between the two probe dyes is calculated for each solvent.

-

Correlation and β Value Determination: The solvatochromic shifts are correlated with the known β values of the reference solvents. The β value for oxetane is then determined from this correlation.

Lewis Adduct Formation: Enthalpy of Complexation

The strength of the interaction between a Lewis base and a Lewis acid can be quantified by measuring the enthalpy change upon the formation of the Lewis acid-base adduct.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: A solution of oxetane is placed in the sample cell of the calorimeter, and a solution of a reference Lewis acid (e.g., boron trifluoride etherate) is loaded into the injection syringe.

-

Titration: The Lewis acid solution is injected in small, precise aliquots into the oxetane solution at a constant temperature.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to determine the enthalpy of complexation (ΔH), the association constant (K_a), and the stoichiometry of the interaction.

Implications for Drug Discovery and Development

The Lewis basicity of the oxetane ring has profound implications for its use in medicinal chemistry.

Modulation of Physicochemical Properties

The electron-withdrawing inductive effect of the oxetane oxygen can significantly reduce the pKa of nearby basic functional groups, such as amines.[4] This modulation of basicity is a powerful tool for optimizing a drug candidate's pharmacokinetic profile. By fine-tuning the pKa, chemists can improve solubility, reduce off-target effects associated with high basicity (e.g., hERG channel inhibition), and control the ionization state at physiological pH, which influences cell permeability and distribution.[5][6]

Bioisosteric Replacement

Oxetanes are often employed as bioisosteres for carbonyl groups and gem-dimethyl groups.[3] While mimicking the steric bulk of a gem-dimethyl group, the polar and Lewis basic nature of the oxetane can introduce favorable interactions with the biological target, such as hydrogen bonding, that are not possible with a purely lipophilic group. When replacing a carbonyl group, the oxetane offers similar hydrogen bond accepting capabilities but with improved metabolic stability.[3]

Conclusion

The Lewis basicity of the oxetane ring is a fundamental property that drives its utility in contemporary drug discovery. Its enhanced hydrogen bond accepting ability, a consequence of its strained four-membered ring structure, allows for the strategic modulation of molecular properties critical for the development of safe and effective therapeutics. A thorough understanding of the principles governing oxetane's Lewis basicity, coupled with the application of robust experimental and computational methods for its quantification, empowers medicinal chemists to harness the full potential of this versatile structural motif. As the exploration of novel chemical space continues to be a priority in drug development, the strategic incorporation of the oxetane ring, guided by an appreciation of its Lewis basicity, will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of Poly(3-Methyloxetane) via Cationic Ring-Opening Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of poly(3-methyloxetane), a polyether with potential applications in drug delivery systems, as a polymer electrolyte, and as a precursor for functional materials. The primary synthetic route described is the cationic ring-opening polymerization (CROP) of this compound. This method allows for the formation of linear or branched polyethers.[1][2] This document outlines the necessary materials, a step-by-step experimental procedure, and standard characterization techniques, including Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Polyoxetanes are a class of polyethers synthesized from the ring-opening polymerization of four-membered cyclic ether monomers, known as oxetanes.[1] The ring strain of the oxetane monomer (approximately 107 kJ/mol) provides the thermodynamic driving force for polymerization.[3] Cationic ring-opening polymerization (CROP) is the most common and efficient method for synthesizing polyoxetanes, often proceeding via an active chain end (ACE) mechanism which limits undesirable cyclization reactions.[1]

Poly(this compound) is the resulting polymer from the parent monomer, this compound. Its polyether backbone provides flexibility, while the methyl side group influences its solubility and thermal properties. By controlling the polymerization conditions, such as the choice of initiator and the monomer-to-initiator ratio, the molecular weight and dispersity of the resulting polymer can be tailored for specific applications.

Synthesis Pathway: Cationic Ring-Opening Polymerization

The synthesis of poly(this compound) is typically achieved through cationic ring-opening polymerization (CROP). The process is initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and often involves a co-initiator, like a diol or alcohol (e.g., 1,4-butanediol), which allows for the formation of telechelic polymers with defined end groups.[4][5] The polymerization proceeds via the nucleophilic attack of the monomer's oxygen atom on the active propagating species.

Caption: CROP Mechanism for Poly(this compound).

Experimental Protocols

Materials

-

This compound (Monomer): Purity >98%

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (Initiator): Freshly distilled

-

1,4-Butanediol (Co-initiator): Anhydrous

-

Dichloromethane (DCM): Anhydrous, polymerization grade

-

Methanol: Reagent grade

-

Diethyl ether: Reagent grade

-

Nitrogen gas: High purity

Protocol for Cationic Ring-Opening Polymerization

This protocol is adapted from established procedures for substituted oxetanes.[1]

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The glassware must be oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: Add 100 mL of anhydrous dichloromethane to the flask, followed by the desired amount of 1,4-butanediol (co-initiator). For example, 0.225 g (2.5 mmol).

-

Initiator Addition: Cool the flask to 0°C in an ice bath. Using a syringe, add the initiator, BF₃·OEt₂ (e.g., 0.14 mL, 1.1 mmol), to the stirred solution.

-

Monomer Addition: Slowly add this compound (e.g., 7.21 g, 100 mmol) dropwise to the reaction mixture over 1 hour using a syringe pump to control the addition rate and maintain the reaction temperature.

-

Polymerization: Allow the reaction to proceed at 0°C for 24 hours under a nitrogen atmosphere.

-

Termination: Quench the polymerization by adding 10 mL of methanol to the flask. Stir for an additional 30 minutes.

-

Purification:

-

Concentrate the solution using a rotary evaporator.

-

Precipitate the polymer by slowly adding the concentrated solution to a beaker of cold diethyl ether with vigorous stirring.

-

Collect the white polymer precipitate by filtration.

-

Wash the polymer with fresh cold diethyl ether and dry it under vacuum at 40°C to a constant weight.

-

Caption: Experimental Workflow for Synthesis.

Characterization Protocols

-

Gel Permeation Chromatography (GPC):

-

Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

-

System: A GPC system equipped with a refractive index (RI) detector.

-

Solvent/Mobile Phase: Tetrahydrofuran (THF).

-

Columns: Polystyrene-divinylbenzene columns.

-

Calibration: Use polystyrene standards for calibration.

-

Sample Preparation: Dissolve 5-10 mg of the dried poly(this compound) in 2 mL of THF. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the polymer structure and end-group functionality.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Expected signals for the polyether backbone include peaks corresponding to the methylene protons of the polymer chain and the methyl group protons.

-

¹³C NMR: Expected signals will confirm the carbon environments of the repeating unit. The specific chemical shifts will provide information on the polymer's regiochemistry.[6]

-

Representative Data

The following table summarizes expected outcomes based on polymerization of substituted oxetanes under similar conditions.[1][5] The precise values for poly(this compound) should be determined experimentally.

| Entry | [Monomer]:[Co-initiator] Ratio | Initiator (mol%) | Temp (°C) | Mₙ ( g/mol , GPC) | PDI (Mₙ/Mₙ) | Yield (%) |

| 1 | 20:1 | 1.0 | 0 | ~3,000 | ~1.5 | >85 |

| 2 | 50:1 | 1.0 | 0 | ~6,500 | ~1.6 | >85 |

| 3 | 100:1 | 1.0 | 0 | ~12,000 | ~1.7 | >80 |

| 4 | 50:1 | 0.5 | 0 | ~7,000 | ~1.8 | >80 |

Conclusion

The protocol detailed in this application note provides a reliable method for the synthesis of poly(this compound) via cationic ring-opening polymerization. By adjusting the stoichiometry of the monomer, co-initiator, and initiator, polymers with varying molecular weights can be achieved. The described characterization techniques are essential for confirming the structure and determining the molecular weight distribution of the final product. This polymer serves as a valuable platform for further functionalization and exploration in various scientific and industrial fields.

References

Application Notes and Protocols for Cationic Ring-Opening Polymerization of 3-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic ring-opening polymerization (CROP) is a powerful technique for the synthesis of polyethers from cyclic monomers such as oxetanes. The polymerization of 3-methyloxetane yields poly(this compound), a polymer with potential applications in various fields, including as a precursor for functional materials and in the development of new drug delivery systems. The polymerization proceeds via a chain-growth mechanism initiated by a cationic species, typically a Lewis acid or a protic acid. The reaction is driven by the relief of ring strain in the four-membered oxetane ring. This document provides a detailed protocol for the CROP of this compound, along with data on the characterization of the resulting polymer and a visualization of the polymerization mechanism and experimental workflow.

Data Presentation

The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are critical parameters that are influenced by reaction conditions such as initiator concentration, temperature, and monomer-to-initiator ratio. While specific data for this compound is not extensively tabulated in the literature, the following table presents representative data from the CROP of a structurally similar monomer, 3-ethyl-3-hydroxymethyloxetane (EHO), initiated by 1,1,1-tris(hydroxymethyl)propane (TMP) and catalyzed by BF3OEt2. This data illustrates the typical trends observed in the CROP of substituted oxetanes.[1]

| Initiator to Monomer Ratio (TMP:EHO) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| 1:5 | 714 | 850 | 1.77 |

| 1:15 | 1878 | 2150 | 2.50 |

| 1:30 | 3618 | 4100 | 3.10 |

| 1:50 | 5942 | 6500 | 3.75 |

Experimental Protocols

This protocol is adapted from a procedure for the CROP of 3-ethyl-3-hydroxymethyloxetane and is applicable for the synthesis of poly(this compound).[1]

Materials:

-

This compound (monomer)

-

Boron trifluoride diethyl etherate (BF3OEt2) (initiator)

-

Dichloromethane (CH2Cl2) (solvent), freshly distilled over CaH2

-

Methanol (for quenching)

-

Nitrogen gas (inert atmosphere)

-

Standard glassware for inert atmosphere chemistry (e.g., Schlenk line, three-neck flask)

-

Magnetic stirrer and heating mantle/cooling bath

Procedure:

-

Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. The glassware should be oven-dried and cooled under a stream of nitrogen.

-

Solvent and Monomer Addition: Add 100 mL of dry dichloromethane to the reaction flask. If a co-initiator or core molecule is used, it should be added at this stage. Purge the flask with nitrogen for 20 minutes to ensure an inert atmosphere. Add the desired amount of this compound to the flask via syringe.

-

Initiator Addition and Polymerization: Cool the reaction mixture to the desired temperature (e.g., -78°C, as this has been reported to yield a rapid and quantitative reaction for this compound).[2] Slowly add the calculated amount of BF3OEt2 initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer.

-

Reaction Monitoring: The polymerization of this compound is typically rapid.[2] The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by gas chromatography (GC) or 1H NMR spectroscopy.

-

Quenching: After the desired reaction time or complete monomer consumption, quench the polymerization by adding an excess of methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane.

-

Purification and Drying: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

The structure and properties of the synthesized poly(this compound) can be characterized by various techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the polymer structure. For poly(this compound), the 13C NMR spectrum is particularly useful for analyzing the tacticity of the polymer, with distinct peaks observed for the methine carbons of isotactic, syndiotactic, and heterotactic triads.[2]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[3][4][5][6][7]

Mandatory Visualization

References

Application Notes and Protocols for the Polymerization of 3-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary methods for the ring-opening polymerization (ROP) of 3-methyloxetane. This document covers cationic and anionic polymerization, which are the most common and effective strategies for synthesizing poly(this compound). For each method, the underlying mechanism is discussed, detailed experimental protocols are provided, and relevant data is summarized.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is a widely utilized method for the polymerization of oxetanes, including this compound. This technique can proceed through two primary mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. The choice of initiator and reaction conditions can influence the dominant mechanism and the characteristics of the resulting polymer.

Common initiators for the CROP of oxetanes include Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), and onium salts.[1] In many cases, a co-initiator, such as a diol, is used to control the polymerization and introduce specific end-groups.[1]

Data Presentation: Cationic Initiators for Oxetane Polymerization

| Initiator System | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| BF₃·OEt₂ / 1,4-butanediol | 3-azidomethyl-3-methyloxetane/3,3'-bisazidomethyloxetane copolymer | Controllable | Narrow | [1] |

| BF₃·OEt₂ | 3-ethyl-3-methacryloyloxymethyloxetane | 650 - 3,100 | - | |

| Diaryliodonium salts | bis{[1-ethyl(3-oxetanyl)]methyl} ether (DOX) | - | - | |

| Triphenylsulphonium hexafluoroantimonate | 3-benzyloxymethyl-3-ethyl-oxetane | - | - | [2] |

Experimental Protocol: Cationic Polymerization of this compound using BF₃·OEt₂

This protocol is a representative procedure adapted from the cationic polymerization of substituted oxetanes.[3]

Materials:

-

This compound (monomer), freshly distilled

-

Boron trifluoride etherate (BF₃·OEt₂) (initiator)

-

1,4-Butanediol (co-initiator/transfer agent)

-

Dichloromethane (DCM), anhydrous

-

Methanol (for quenching)

-

Diethyl ether (for precipitation)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is dried in an oven and assembled while hot under a stream of inert gas.

-

Charging the Reactor: Anhydrous dichloromethane is added to the flask via cannula. Subsequently, 1,4-butanediol is added to the solvent.

-

Initiator Addition: The reactor is cooled to 0 °C in an ice bath. A solution of BF₃·OEt₂ in dichloromethane is prepared in a separate flask under an inert atmosphere and then added to the reactor via syringe.

-

Monomer Addition: this compound is added dropwise to the stirred solution from the dropping funnel over a period of 1-2 hours.

-

Polymerization: The reaction mixture is allowed to stir at 0 °C for 24 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.

-

Quenching: The polymerization is terminated by the addition of a small amount of methanol.

-